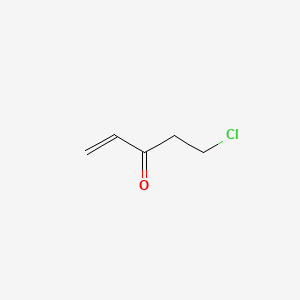

5-Chloropent-1-en-3-one

Description

Significance and Role in Modern Organic Synthesis

5-Chloropent-1-en-3-one is a versatile building block in organic synthesis due to its dual reactivity. The vinyl ketone moiety can participate in a range of reactions, including Michael additions and cycloadditions, while the chloroalkyl group is susceptible to nucleophilic substitution. This allows for the sequential introduction of different functional groups, making it a valuable precursor for a wide array of more complex molecules.

The compound's significance is highlighted by its application in the synthesis of various biologically active compounds and natural products. For instance, it has been utilized as a key precursor in the synthesis of insect pheromones. researchgate.net Its ability to act as a dienophile in Diels-Alder reactions has also been explored, providing a pathway to cyclic and bicyclic structures. The academic interest in this compound is driven by its potential in developing stereoselective reactions and constructing polyfunctional molecules.

Overview of Unique Structural Features and Reactivity Potential

The structure of this compound is characterized by a five-carbon chain containing a terminal double bond (vinyl group), a ketone at the 3-position, and a chlorine atom at the 5-position. alfa-chemistry.com This specific arrangement of functional groups confers unique reactivity to the molecule.

The vinyl ketone system is an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. This reactivity is fundamental to many of its synthetic applications. Furthermore, the carbonyl group itself can undergo standard ketone reactions such as nucleophilic addition and reduction.

The chlorine atom at the 5-position provides a site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, further expanding the synthetic utility of this compound. The presence of both the vinyl ketone and the alkyl chloride allows for a programmed sequence of reactions, where one functional group can be reacted selectively while the other remains available for subsequent transformations. Under certain conditions, the compound can undergo elimination of hydrogen chloride to form a conjugated dienone.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-2-5(7)3-4-6/h2H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFDSXRUZDTNER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066651 | |

| Record name | 1-Penten-3-one, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20757-87-3 | |

| Record name | 5-Chloro-1-penten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20757-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Penten-3-one, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020757873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Penten-3-one, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Penten-3-one, 5-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloropent-1-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloropent 1 En 3 One and Analogues

Chemo-selective Synthesis Strategies

Chemo-selective synthesis is crucial for molecules with multiple reactive sites like 5-chloropent-1-en-3-one, which contains a vinyl group, a ketone, and an alkyl chloride. Strategies must be employed to selectively functionalize one part of the molecule without affecting the others.

Regioselective halogenation aims to introduce a halogen atom at a specific position on a molecule. For α,β-unsaturated ketones, halogenation can potentially occur at the α, α′, or γ positions, or across the double bond.

Free-radical chlorination is a classic method for introducing chlorine atoms into organic molecules. aakash.ac.in The process typically involves three stages: initiation, propagation, and termination. masterorganicchemistry.com Initiation is usually achieved through the use of UV light or a radical initiator like azoisobutyronitrile (AIBN) or benzoyl peroxide, which generates chlorine radicals. aakash.ac.ingoogle.com

The propagation steps involve the abstraction of a hydrogen atom from the organic substrate by a chlorine radical, forming an alkyl radical and hydrogen chloride. This alkyl radical then reacts with a molecule of Cl₂ to form the chlorinated product and a new chlorine radical, continuing the chain reaction. masterorganicchemistry.com

However, radical chlorination often suffers from a lack of selectivity, especially in molecules with multiple types of C-H bonds. masterorganicchemistry.com In the case of a precursor to this compound, such as 1-penten-3-one, radical chlorination could lead to a mixture of products chlorinated at various positions. The reactivity of C-H bonds towards radical abstraction generally follows the order of tertiary > secondary > primary, but the presence of the vinyl and carbonyl groups significantly influences the stability of the radical intermediates, complicating selectivity. masterorganicchemistry.com For instance, allylic chlorination at the C-5 position would be favored due to the stability of the resulting allylic radical. Achieving selective chlorination at the C-5 position to yield this compound would require careful control of reaction conditions and potentially the use of specific radical-generating reagents. google.com

Halogenation of ketones is frequently accomplished under basic or acidic conditions via an enol or enolate intermediate. wikipedia.orgfiveable.me In basic media, a base removes an α-proton to form an enolate, which then acts as a nucleophile and attacks an electrophilic halogen source (e.g., Cl₂). fiveable.me For α,β-unsaturated ketones like 1-penten-3-one, the situation is more complex as a vinylogous enolate (a dienolate) can be formed, presenting multiple nucleophilic sites (α and γ positions). acs.org

Controlling the regioselectivity of the reaction is a significant challenge. Generally, reactions at the α-position are favored over the vinylogous γ-position due to higher electron density. acs.org However, factors such as the choice of base, solvent, temperature, and the nature of the halogenating agent can influence the outcome. For unsymmetrical ketones, halogenation in basic solution typically occurs at the less substituted α-carbon due to the kinetic acidity of the protons. wikipedia.org A one-pot procedure for converting ketones into α,β-unsaturated ketones involves the treatment of lithium enolates with N-tert-butyl phenylsulfinimidoyl chloride. organic-chemistry.org The selective halogenation of α,β-unsaturated ketones can also be achieved using reagents like triphenylphosphine (B44618) oxide as a catalyst with an N-halosuccinimide as the halogen source. organic-chemistry.org

Table 1: Conditions for Enolate-Mediated Halogenation of Ketones

| Ketone Type | Reagents & Conditions | Outcome | Reference(s) |

|---|---|---|---|

| General Ketones | Base (e.g., NaOH), Halogen (e.g., Cl₂) | α-Halogenation; polyhalogenation is common in base | wikipedia.org |

| Unsymmetrical Ketones | Base (e.g., NaOH) | Halogenation at the less substituted α-carbon | wikipedia.org |

| General Ketones | Lithium enolates, N-tert-butyl phenylsulfinimidoyl chloride | Conversion to α,β-unsaturated ketones | organic-chemistry.org |

| α,β-Unsaturated Ketones | Triphenylphosphine oxide, Trichlorosilane, N-halosuccinimide | Selective synthesis of unsymmetrical α-haloketones | organic-chemistry.org |

Photochemical methods provide an alternative route for initiating halogenation reactions. The photolysis of certain reagents can generate reactive species that promote halogenation. For instance, the photolysis of molecular chlorine (Cl₂) can produce chlorine atoms, which can then initiate radical chain reactions as described previously. copernicus.org

Studies on the photochemistry of α,β-unsaturated ketones in carbon tetrachloride (CCl₄) solution have shown that irradiation can lead to the decomposition of CCl₄, a process photosensitized by the ketone. cdnsciencepub.comresearchgate.net This suggests that under photochemical conditions, the solvent itself can act as a source of reactive chlorine species. The reaction of α,β-unsaturated ketones with photochemically generated chlorine atoms has been studied, indicating that this is a viable, albeit complex, method for chlorination. copernicus.org Furthermore, visible-light-induced photochemical reactions have been shown to be compatible with α-chlorinated α,β-unsaturated ketones in other contexts, such as the synthesis of 3-chlorofurans, highlighting the robustness of the chloro-ketone moiety under certain photochemical conditions. chinesechemsoc.org

Instead of direct halogenation of a pentenone backbone, this compound and its analogues can be constructed from precursors that already contain the necessary halogen atom or can be easily converted.

A powerful strategy for synthesizing α-halo ketones involves the transformation of other halogenated compounds, particularly vinyl halides. Several methods have been developed for the direct conversion of vinyl halides into the corresponding α-halo ketones. nih.govorganic-chemistry.org

One mild and efficient procedure involves treating a vinyl chloride with aqueous sodium hypochlorite (B82951) in a mixture of acetic acid and acetone. nih.govacs.org This method cleanly provides the corresponding α-chloroketone in high yields and is compatible with various functional groups. acs.org Another innovative approach uses an iodine(III)-mediated oxidative transposition of vinyl halides. This reaction, which employs a hypervalent iodine reagent like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), facilitates an oxidative hydrolysis to furnish α-halo ketones. organic-chemistry.orgresearchgate.net This transformation proceeds via a "release-and-catch" mechanism where an external halide source is trapped. organic-chemistry.org

These methods are particularly useful as they allow for the synthesis of α-halo ketones from readily available vinyl halide precursors, which can be prepared through various established synthetic routes. researchgate.net

Table 2: Synthesis of α-Haloketones from Vinyl Halides

| Method | Reagents & Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Hypochlorite Oxidation | Vinyl chloride, aq. NaOCl, Acetic acid/acetone, 0 °C | Mild, convenient, inexpensive, high yields | nih.govacs.org |

| Hypobromite Oxidation | Vinyl bromide, NaOBr (freshly prepared), Acetic acid/acetone, 0 °C | Mild conditions, high yields | acs.org |

| Iodine(III)-Mediated Oxidation | Vinyl halide, HTIB, TsOH·H₂O, Water | Metal-free, oxidative transposition, efficient for styrene (B11656) analogs | organic-chemistry.orgresearchgate.net |

Synthetic Routes Involving Precursors and Derivatives

Conversion Pathways from Ketones and Carboxylic Acid Derivatives

The construction of the α,β-unsaturated ketone framework present in this compound can be achieved from simpler ketone and carboxylic acid precursors. A primary method involves the Vilsmeier formylation reaction, where ketones are converted into β-halo α,β-unsaturated aldehydes, which are direct precursors to the target ketone structure. thieme-connect.com Another significant pathway is the aldol (B89426) condensation and related reactions. The Claisen-Schmidt reaction, for instance, facilitates the condensation of ketones with aldehydes to form α,β-unsaturated ketones. nih.gov Microwave-assisted cross-aldol condensation of cyclic ketones with aromatic aldehydes over anhydrous potassium carbonate has also proven to be a rapid and efficient solvent-free method for synthesizing exocyclic α,β-unsaturated ketones. researchgate.net

Carboxylic acid derivatives also serve as versatile starting points. The reduction of carboxylic acids, esters, or acyl halides can yield the necessary ketone or aldehyde precursors for subsequent transformations. google.com More directly, aryl and heteroaryl nitriles can be converted into α-substituted β,γ-unsaturated ketones with high yields through copper-catalyzed reactions. nih.govacs.org This transformation tolerates various functional groups, including aryl boronates and bromides. acs.org

| Starting Material | Reagent/Reaction Type | Product Type | Reference |

| Ketones | Vilsmeier formylation | β-Halo α,β-unsaturated aldehydes | thieme-connect.com |

| Ketones & Aldehydes | Claisen-Schmidt Condensation | α,β-Unsaturated ketones | nih.gov |

| Nitriles | Copper-catalyzed addition | α-Substituted β,γ-unsaturated ketones | nih.govacs.org |

| Carboxylic Acids/Esters | Reduction | Ketones/Aldehydes | google.com |

Organometallic Reagent-Mediated Syntheses

Organometallic reagents are instrumental in the formation of carbon-carbon bonds required for the synthesis of this compound and its analogues. Palladium-catalyzed cross-coupling reactions are particularly prominent. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, is a key strategy. For example, 5-chloropent-1-yne can be coupled with methyl o-bromobenzoate using a palladium catalyst to produce a functionalized alkyne intermediate, which can then be further elaborated. acs.org This method has also been adapted for the microwave-assisted synthesis of enediyne frameworks. semanticscholar.orgresearchgate.net

Addition reactions involving organometallic reagents are also common. The addition of a Grignard reagent, such as (3Z)-hexenyl magnesium bromide, to an aldehyde like acrolein can generate an allylic alcohol, which is a precursor that can be oxidized to the corresponding unsaturated ketone. chimia.ch Furthermore, specialized organometallic reagents have been developed for specific transformations. Nickel-catalyzed reactions of propargyl halides with organotitanium reagents and copper(I)-catalyzed cross-couplings are employed in the synthesis of complex allenes from unsaturated ketone precursors. researchgate.net

| Organometallic Reagent/Catalyst | Reaction Type | Substrates | Product Feature | Reference |

| Palladium / Copper (Sonogashira) | Cross-Coupling | 5-Chloropent-1-yne, Aryl Halide | Functionalized Alkyne | acs.org |

| Grignard Reagents | Nucleophilic Addition | Aldehydes (e.g., Acrolein) | Allylic Alcohol Precursor | chimia.ch |

| Organotitanium Reagents (Ni-catalyzed) | Substitution | Propargyl Halides | Allenes | researchgate.net |

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles into the synthesis of this compound focuses on reducing environmental impact through biocatalysis and energy-efficient technologies like microwave irradiation.

Biocatalytic Approaches and Enzymatic Transformations

Biocatalysis offers a powerful green alternative for the synthesis and modification of α,β-unsaturated ketones, providing high selectivity under mild conditions. Ene-reductases (EReds), a class of flavin-dependent enzymes, are widely used for the asymmetric reduction of the carbon-carbon double bond in these compounds. nih.gov This approach can be integrated into enzyme cascades; for instance, combining an ene-reductase with an imine reductase enables the conversion of α,β-unsaturated ketones into chiral amines with two stereocenters. nih.gov

Other enzymes also play a crucial role. Baeyer-Villiger monooxygenases (BVMOs) catalyze the oxidation of ketones to esters or lactones, and have been shown to act on α,β-unsaturated ketones to produce chiral enol-lactones or ene-lactones with high regioselectivity. researchgate.netrsc.org In the reverse direction, hydratase-aldolase enzymes can catalyze a retro-aldol reaction, converting various aldehydes and pyruvate (B1213749) into α,β-unsaturated ketones. tandfonline.com Whole-cell biocatalysis, using organisms like the fungus Penicillium citrinum, has been successfully applied to the chemoselective reduction of α,β-unsaturated ketones, even in complex molecules with multiple double bonds. mdpi.com For precursors like haloalcohols, haloalcohol dehalogenases can perform efficient kinetic resolutions to yield enantiomerically pure starting materials.

| Enzyme Class | Transformation | Substrate Type | Key Outcome | Reference |

| Ene-reductase (ERed) | Asymmetric C=C Reduction | α,β-Unsaturated Ketones | Chiral Saturated Ketones | nih.govresearchgate.net |

| Baeyer-Villiger Monooxygenase (BVMO) | Oxidation | α,β-Unsaturated Ketones | Chiral Enol- or Ene-Lactones | rsc.org |

| Hydratase-Aldolase | Reverse Aldol Reaction | Aldehydes, Pyruvate | α,β-Unsaturated Ketones | tandfonline.com |

| Haloalcohol Dehalogenase | Kinetic Resolution | Racemic Chloroalcohols | Enantiopure Chloroalcohols | |

| Whole Cells (P. citrinum) | Chemoselective C=C Reduction | α,β-Unsaturated Ketones | Saturated Ketones | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) is a key green chemistry tool that significantly accelerates reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. semanticscholar.orgoatext.com This technology has been effectively applied to several synthetic steps relevant to this compound and its analogues.

For example, the Claisen-Schmidt condensation to prepare α,β-unsaturated ketones can be performed efficiently under microwave irradiation without the need for a solvent, which simplifies purification and reduces waste. nih.gov Similarly, the synthesis of exocyclic α,β-unsaturated ketones from cyclic ketones and aldehydes is rapid and solvent-free when assisted by microwaves. researchgate.net The synthesis of precursors for analogues, such as the decarbalkoxylation of diethyl [(2E)-3-chloroprop-2-en-1-yl] propanedioate to produce ethyl (4E)-5-chloropent-4-enoate, is also dramatically shortened from hours to minutes using microwave heating. google.com Other applications include the synthesis of steroidal α,β-unsaturated ketones and subsequent phospha-Michael additions, demonstrating the broad utility of this technique. nih.gov

| Reaction Type | Conventional Method Time | Microwave Method Time | Key Advantage | Reference |

| Enediyne Synthesis (Sonogashira) | 14–18 hours | 3–5 minutes | Drastic time reduction, increased yield | semanticscholar.org |

| Decarbalkoxylation | 4 hours (reflux) | 30 minutes | Reduced reaction time, higher yield | google.com |

| Claisen-Schmidt Condensation | Not specified | "Very short reaction times" | Speed, selectivity, good yields | nih.gov |

Asymmetric Synthesis and Stereochemical Control

The creation of specific stereoisomers is crucial for many applications of complex molecules. Asymmetric synthesis provides pathways to chiral analogues of this compound with high stereochemical control.

Enantioselective Pathways to Chiral Analogues

A variety of catalytic systems have been developed to produce chiral α,β-unsaturated ketones and their derivatives with high enantioselectivity. Organocatalysis provides a metal-free approach. For example, N-Heterocyclic Carbenes (NHCs) can catalyze the formation of β-anionic intermediates from enones, enabling the enantioselective synthesis of related compounds. nih.gov Cinchona alkaloid-derived catalysts have been used for the highly enantioselective peroxidation of α,β-unsaturated ketones, yielding chiral peroxides with up to 97% enantiomeric excess (ee). organic-chemistry.org

Transition metal catalysis offers another powerful set of tools. Ruthenium catalysts facilitate the asymmetric hydrogenation of α-substituted α,β-unsaturated ketones to produce chiral secondary alcohols with high diastereoselectivity and enantioselectivity (up to 98% ee). rsc.org A scalable strategy using a copper salt and a chiral ligand allows for the enantioselective synthesis of α-substituted β,γ-unsaturated ketones from nitriles, achieving enantiomeric ratios greater than 99:1 in many cases. nih.govacs.org

Biocatalytic cascades represent a sophisticated approach to stereochemical control. The combination of an ene-reductase (ERed) and an imine reductase (IRed) in a one-pot reaction can convert α,β-unsaturated ketones into chiral amines containing two distinct stereocenters with very high diastereomeric and enantiomeric ratios. nih.gov

| Catalyst Type | Reaction | Enantioselectivity | Reference |

| Cinchona Alkaloid | Peroxidation of enones | Up to 97% ee | organic-chemistry.org |

| Ruthenium Complex | Asymmetric Hydrogenation | Up to 98% ee | rsc.org |

| Copper Salt / Chiral Ligand | Addition to Nitriles | 93:7 to >99:1 er | nih.govacs.org |

| N-Heterocyclic Carbene (NHC) | Umpolung of enones | High yield, good generality | nih.gov |

| Ene-reductase / Imine Reductase | Reductive Amination Cascade | Up to >99.8:<0.2 er | nih.gov |

Chiral Auxiliary and Catalyst-Controlled Syntheses

The asymmetric synthesis of ketones, including α,β-unsaturated systems like this compound, represents a significant challenge in modern organic chemistry. Achieving high levels of enantioselectivity in the creation of chiral centers within these molecules is crucial for their application in the synthesis of complex, biologically active compounds. Two prominent strategies employed to address this challenge are the use of chiral auxiliaries and catalyst-controlled transformations. While specific literature detailing these methods for this compound is not abundant, the principles can be understood by examining methodologies applied to analogous structures.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed. This approach has been successfully applied in various asymmetric syntheses.

Catalyst-controlled synthesis, on the other hand, utilizes a chiral catalyst to create a chiral environment around the substrate, influencing the stereoselectivity of the reaction. This method is often more atom-economical as the chiral source is used in substoichiometric amounts. Organocatalysis and transition-metal catalysis are two major fields within this approach.

Detailed Research Findings

Research into the enantioselective synthesis of related chiral building blocks provides insight into potential strategies for producing chiral this compound and its analogues. For instance, the synthesis of chiral alcohols, which are precursors to ketones, is a well-established method. A notable example is the preparation of (S)-5-chloropent-1-en-3-ol, a direct precursor to the corresponding ketone. acs.org This synthesis was achieved through the kinetic resolution of a racemic epoxide using Jacobsen's catalyst, affording the chiral epoxide which was then converted to the desired alcohol. acs.org

Furthermore, enzymatic kinetic resolutions have proven effective for producing enantiopure chloroalcohols, which are valuable synthetic intermediates. Haloalcohol dehalogenases, for example, can catalyze the enantioselective ring-closure of haloalcohols, allowing for the separation of enantiomers.

In the realm of catalyst-controlled reactions, isothiourea catalysts have been employed in the enantioselective synthesis of dihydropyranones and dihydropyridinones. d-nb.info These reactions proceed with high diastereo- and enantiocontrol, demonstrating the power of organocatalysis in constructing chiral heterocycles from unsaturated precursors. d-nb.info While not a direct synthesis of this compound, this methodology highlights the potential for using chiral catalysts to control the stereochemistry of reactions involving similar functional groups.

The following tables summarize representative examples of chiral auxiliary and catalyst-controlled methods applied to the synthesis of chiral molecules analogous to or precursors of this compound.

Table 1: Examples of Chiral Auxiliary and Catalyst-Controlled Syntheses for Analogous Compounds

| Catalyst/Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Jacobsen's Catalyst | (±)-2-(2-chloroethyl)oxirane | (S)-2-(2-chloroethyl)oxirane | 87% | 31% (over 3 steps) | acs.org |

| (-)-Tetramisole | Arylacetic homoanhydride and 2-N-tosyliminoacrylate | 3,5,6-substituted dihydropyridinone | 91% | 74% | d-nb.info |

| HyperBTM (isothiourea) | Symmetric anhydride (B1165640) and perfluoroalkylketone | Perfluoroalkyl-substituted β-lactone | >99:1 er | up to >95:5 dr | rsc.org |

Mechanistic Investigations of 5 Chloropent 1 En 3 One Reactivity

Nucleophilic Addition Reactions

The enone functionality is the primary site of nucleophilic attack, which can occur via two main pathways: direct attack at the carbonyl carbon (1,2-addition) or attack at the β-carbon of the enone system (conjugate or 1,4-addition).

Attack at the Carbonyl Center

As is characteristic of ketones, the carbonyl carbon of 5-chloropent-1-en-3-one is electrophilic and susceptible to direct nucleophilic attack. This reaction, known as 1,2-addition, involves the nucleophile adding directly to the carbonyl carbon, with the π-electrons of the carbonyl bond moving to the oxygen atom to form a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an allylic alcohol.

The general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by a protic solvent or during an acidic workup to yield the final alcohol product.

This pathway is generally favored by strong, "hard" nucleophiles, such as Grignard reagents or organolithium compounds. For this compound, this would lead to the formation of a tertiary allylic alcohol, with the chloroethyl side chain remaining intact.

Conjugate Addition to the Enone System

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. The electronic conjugation of the double bond with the carbonyl group renders the β-carbon electrophilic. Softer nucleophiles, such as enolates, amines, thiols, and Gilman (organocuprate) reagents, preferentially attack this position.

The mechanism for conjugate addition involves the following steps:

Nucleophilic Attack: The nucleophile adds to the β-carbon of the alkene.

Enolate Formation: The π-electrons from the double bond shift to form a resonance-stabilized enolate intermediate.

Protonation/Tautomerization: The enolate is protonated at the α-carbon, which is followed by tautomerization to regenerate the more stable ketone.

This 1,4-addition pathway is often thermodynamically favored over 1,2-addition because the strong carbon-oxygen double bond is reformed. In the case of this compound, this reaction is particularly useful as the initial adduct can undergo subsequent intramolecular reactions. The title of a 1969 publication by Samuel Danishefsky, ".beta.-Chloroethyl vinyl ketone, a useful reagent for the facile construction of fused ring systems," strongly implies a mechanism where an initial Michael addition is followed by an intramolecular cyclization via nucleophilic attack on the carbon bearing the chlorine atom.

Halogen-Specific Transformations

The presence of a chlorine atom on a flexible ethyl chain provides another key site for reactivity, allowing for substitution or elimination reactions.

Nucleophilic Substitution at the Chlorine Center

The primary alkyl chloride in this compound can be displaced by a variety of nucleophiles through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this reaction, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion as a leaving group in a single, concerted step.

This transformation is a standard method for introducing new functional groups. For instance, research on the closely related compound 5-chloropent-1-yne demonstrates that the terminal chlorine can be readily displaced by nucleophiles to synthesize more complex molecules. Similarly, the isomer 1-chloropent-1-en-3-one is known to undergo nucleophilic substitution where the chlorine atom is replaced. For this compound, reaction with a nucleophile such as an azide, cyanide, or amine would replace the chlorine atom to yield a new functionalized pentenone.

Table 1: Examples of Nucleophilic Substitution Reactivity (Note: Specific experimental data for this compound was not available in the searched literature. The following table illustrates the expected products based on established Sₙ2 reaction mechanisms.)

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

| Azide | Sodium Azide (NaN₃) | 5-Azidopent-1-en-3-one |

| Cyanide | Sodium Cyanide (NaCN) | 5-Cyanopent-1-en-3-one |

| Amine | Ammonia (NH₃) | 5-Aminopent-1-en-3-one |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)pent-1-en-3-one |

Elimination Reactions Leading to Dienes

When treated with a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form a conjugated diene. The base abstracts a proton from the carbon adjacent to the chloro-substituted carbon (the α-carbon), and the chloride ion is expelled in a concerted E2 (elimination, bimolecular) mechanism.

This reaction transforms the enone into a dienone. For the similar compound 5-chloropent-3-en-2-one, elimination of hydrogen chloride is a known reaction pathway. For this compound, this would result in the formation of penta-1,4-dien-3-one. Elimination reactions are a common and effective strategy for the synthesis of conjugated dienes.

Redox Chemistry of the Compound

The redox chemistry of this compound involves the reduction or oxidation of its functional groups.

Reduction: The compound has two primary sites for reduction: the carbonyl group and the carbon-carbon double bond.

Selective Carbonyl Reduction: Using selective reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketone can be reduced to a secondary alcohol, yielding 5-chloropent-1-en-3-ol, while leaving the double bond intact.

Alkene and Carbonyl Reduction: A more powerful reducing agent, such as hydrogen gas with a palladium catalyst (H₂/Pd), would typically reduce both the alkene and the ketone, leading to the saturated chlorohydrin, 5-chloropentan-3-ol.

Oxidation: The oxidation of this compound is less straightforward. Strong oxidizing agents would likely lead to cleavage of the molecule. However, insights can be drawn from related structures. The oxidation of the structurally related pent-1-en-3-yl radical with molecular oxygen has been studied, indicating complex radical-based oxidation pathways are possible. The oxidation of ketones generally requires harsh conditions and can result in cleavage of carbon-carbon bonds adjacent to the carbonyl. The alkene portion, however, could potentially be epoxidized or undergo oxidative cleavage depending on the reagents used.

Selective Reduction of the Carbonyl Group to Alcohols

The selective reduction of the carbonyl group in α,β-unsaturated ketones like this compound, without affecting the carbon-carbon double bond, is a common challenge in organic synthesis. Standard hydride reagents like sodium borohydride (NaBH₄) can often lead to a mixture of 1,2- and 1,4-addition products. However, the Luche reduction provides a highly chemoselective method for the 1,2-reduction of enones to the corresponding allylic alcohols. wikipedia.orgthermofisher.com

The Luche reduction employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. wikipedia.orgorganic-chemistry.org The mechanism involves the cerium ion acting as a Lewis acid, which coordinates to the carbonyl oxygen, thereby increasing its electrophilicity. chem-station.com This coordination also enhances the acidity of the alcohol solvent, which in turn reacts with sodium borohydride to form sodium methoxyborohydrides. These modified borohydride species are "harder" nucleophiles according to Hard-Soft-Acid-Base (HSAB) theory and selectively attack the "harder" electrophilic center, the carbonyl carbon (1,2-addition). wikipedia.orgtcichemicals.com The competing 1,4-addition (conjugate addition) to the "softer" β-carbon is thus suppressed. wikipedia.orgtcichemicals.com

Table 1: Comparison of Reduction Methods for α,β-Unsaturated Ketones

| Reagent/Method | Primary Product | Selectivity | Mechanistic Feature |

|---|---|---|---|

| NaBH₄ | Mixture of allylic alcohol and saturated ketone | Low | 1,2- and 1,4-addition |

Olefin Hydrogenation and Reduction Mechanisms

The selective reduction of the carbon-carbon double bond in conjugated enones, leaving the carbonyl group intact, is another important transformation. Catalytic hydrogenation is a common method to achieve this. Wilkinson's catalyst, RhCl(PPh₃)₃, is a well-known homogeneous catalyst for the hydrogenation of alkenes. wikipedia.org The mechanism of hydrogenation with Wilkinson's catalyst involves the oxidative addition of hydrogen to the rhodium(I) center, followed by coordination of the alkene. wikipedia.org A subsequent migratory insertion of the hydride to the alkene and reductive elimination yields the alkane and regenerates the catalyst. wikipedia.org For α,β-unsaturated ketones, this process can selectively reduce the olefinic bond. The rate of hydrogenation is sensitive to steric hindrance, with less substituted alkenes reacting more rapidly. wikipedia.orgyoutube.com

Transfer hydrogenation offers an alternative to using molecular hydrogen. Ruthenium complexes have been shown to effectively catalyze the transfer hydrogenation of the C=C bond in α,β-unsaturated ketones using ethanol (B145695) as a hydrogen source. unibe.ch This method is highly chemoselective for the olefin, leaving the carbonyl group untouched. unibe.ch

Oxidation Pathways to Carboxylic Acids and Derivatives

The oxidation of this compound can proceed through various pathways, primarily involving the cleavage of the carbon-carbon double bond. Ozonolysis is a powerful method for this transformation. A study on the gas-phase ozonolysis of ethyl vinyl ketone (1-penten-3-one), a close structural analog of this compound, provides insight into the potential products. rsc.orgrsc.org The reaction proceeds through the formation of a primary ozonide, which then decomposes to a carbonyl compound and a Criegee intermediate. rsc.org For this compound, this would likely lead to the formation of chloroacetic acid and other smaller carboxylic acids and their derivatives through further reactions of the intermediates. rsc.orgresearchgate.net The study on ethyl vinyl ketone identified formic acid and propionic acid as products, suggesting that complex rearrangement and fragmentation pathways are involved. rsc.orgresearchgate.net

Anomalous ozonolysis, where C-C bond cleavage occurs adjacent to the double bond, has also been observed in α,β-unsaturated ketones, leading to products with fewer carbon atoms than expected. unicamp.br

Electrophilic Activation and Superacid Chemistry

The presence of the conjugated enone system allows for unique reactivity under strongly acidic conditions, leading to the formation of highly reactive cationic species.

Protonation and Diprotonation Studies of Conjugated Enones

In the presence of superacids, such as triflic acid (CF₃SO₃H), conjugated enones can undergo protonation. nih.gov The initial protonation occurs at the most basic site, the carbonyl oxygen, to form a stable O-protonated species (a hydroxy-substituted carbocation). nih.govresearchgate.net In some cases, a second protonation can occur at the β-carbon of the double bond, leading to the formation of a dicationic species. nih.govspbu.rubeilstein-journals.org These O,C-diprotonated forms are highly electrophilic. beilstein-journals.orgrsc.org

NMR studies on enones in superacids have confirmed the formation of these cationic intermediates. nih.govspbu.ru For instance, a study on 5,5,5-trichloropent-3-en-2-one, a compound structurally similar to this compound, showed the formation of a stable O-protonated form in triflic acid. researchgate.net The downfield shifts of the proton and carbon signals in the NMR spectra are characteristic of such cationic species. nih.gov

Friedel-Crafts Type Reactions Involving Enones

The enhanced electrophilicity of enones upon protonation or coordination with a Lewis acid allows them to act as electrophiles in Friedel-Crafts type reactions. researchgate.net While typically Friedel-Crafts reactions involve acyl halides or alkyl halides, α,β-unsaturated carbonyl compounds can also participate. The reaction of an α,β-unsaturated ketone with an electron-rich arene, catalyzed by a Lewis acid like iron(III) triflate, can lead to the formation of β,β-diaryl carbonyl compounds. nih.gov The mechanism is believed to involve the initial Michael addition of the arene to the protonated enone, followed by a second Friedel-Crafts alkylation at the benzylic carbocation intermediate.

In the context of superacids, the O-protonated or O,C-diprotonated species of the enone can react with arenes to form new carbon-carbon bonds. For example, the reaction of 5,5,5-trichloropent-3-en-2-one with arenes in triflic acid leads to the formation of 3-methyl-1-trichloromethylindenes. nih.govresearchgate.net This transformation proceeds via an initial hydroarylation of the double bond followed by an intramolecular cyclization. nih.gov

Radical Reactions and Mechanistic Pathways

This compound can also participate in radical reactions, typically involving addition to the carbon-carbon double bond. The conjugated system can stabilize radical intermediates, facilitating these reactions.

The addition of alkyl radicals to α,β-unsaturated ketones can proceed via either a 1,2-addition to the carbonyl or a 1,4-conjugate addition to the double bond. nih.govresearchgate.net The regioselectivity of this addition can be influenced by the nature of the radical and the reaction conditions. nih.gov

A common method for generating radicals for addition to enones is the use of organotin hydrides, such as tributyltin hydride, often initiated by AIBN (azobisisobutyronitrile). conicet.gov.ar However, the use of toxic tin reagents has led to the development of alternative methods, such as photoredox catalysis. rsc.orgnih.gov In these systems, a photocatalyst can facilitate the generation of radicals from suitable precursors, which then add to the enone in a conjugate fashion. nih.gov The mechanism often involves a radical chain process where the initial radical addition to the enone generates an enolate radical anion, which can then propagate the chain. nih.gov

Derivatization and Functionalization Strategies

Formation of Complex Polyfunctionalized Compounds

The dual reactivity of 5-chloropent-1-en-3-one and its isomers facilitates the synthesis of intricate molecular frameworks through various carbon-carbon and carbon-heteroatom bond-forming reactions.

The conjugated enone system in the pentenone backbone is amenable to cycloaddition reactions. The isomer, 5-chloropent-3-en-2-one, shows utility as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. smolecule.com Furthermore, derivatives of the chloropentene structure are employed in sophisticated annulation strategies to build medium-sized and fused ring systems.

A notable example involves a transannular approach for constructing pyrrolo[1,2-b]isoquinolinones, which are important heterocyclic scaffolds. acs.org This process begins with derivatives of 5-chloropent-1-yne and proceeds through a nine-membered enelactam intermediate. A Brønsted acid-catalyzed amidohalogenation followed by elimination triggers a ring-closing reaction to yield the final tricyclic product. acs.org This methodology demonstrates how the chloroalkyl chain can be exploited in intramolecular cyclizations to produce complex heterocyclic systems. acs.org

Another advanced annulation protocol uses related dihalides, such as 2-bromo-5-chloropent-1-ene, to synthesize eight- and nine-membered carbocycles. acs.org The process involves a sequence of selective metal-halogen exchange, carbonyl addition to form a lactone, and finally an intramolecular reductive coupling to complete the ring formation. acs.org

| Reaction Type | Reactant/Derivative | Product Type | Significance |

| Diels-Alder | 5-chloropent-3-en-2-one smolecule.com | Six-membered rings | Standard method for cyclohexane (B81311) ring synthesis. |

| Transannular Amidohalogenation | Benzo-fused nine-membered enelactams (from 5-chloropent-1-yne derivative) acs.org | Pyrrolo[1,2-b]isoquinolinones | Construction of complex, bioactive heterocyclic scaffolds. acs.org |

| Reductive Coupling Annulation | 2-Bromo-5-chloropent-1-ene acs.org | Eight- and nine-membered carbocycles | Access to medium-sized ring systems present in natural products. acs.org |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and substrates derived from the chloropentene framework are effective partners in these transformations. Both palladium and iron catalysts have been successfully employed to form new carbon-carbon bonds.

For instance, ethyl (4E)-5-chloropent-4-enoate, an ester derivative of an isomer, undergoes iron-catalyzed cross-coupling with Grignard reagents like octylmagnesium bromide. researchgate.net This reaction is a key step in the stereoselective synthesis of insect pheromones. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling of the same substrate with terminal alkynes has also been reported, showcasing the versatility of this building block in forming conjugated enyne systems. researchgate.net

The related alkyne, 5-chloropent-1-yne, is a common substrate in Sonogashira couplings. It can be coupled with aryl halides, such as methyl o-bromobenzoate, to produce functionalized alkynes which can be further elaborated into more complex structures. acs.org These products can then undergo subsequent transformations, including Suzuki coupling, to introduce further diversity. acs.org

| Coupling Type | Substrate/Derivative | Catalyst/Reagent | Product | Application |

| Fe-catalyzed | Ethyl (4E)-5-chloropent-4-enoate researchgate.net | Fe catalyst, Octylmagnesium bromide | Ethyl (4E)-tridec-4-enoate | Synthesis of insect sex pheromones. researchgate.net |

| Pd-catalyzed | Ethyl (4E)-5-chloropent-4-enoate researchgate.net | Pd catalyst, Undec-1-yne | (4E,6Z)-Hexadeca-4,6-dien-1-ol precursor | Synthesis of moth sex pheromones. researchgate.net |

| Sonogashira | 5-chloropent-1-yne acs.org | Pd catalyst, Methyl o-bromobenzoate | Functionalized alkyne | Intermediate for heterocyclic synthesis. acs.org |

| Suzuki | 10-iodopyrrolo[1,2-b]isoquinolinones (derived from 5-chloropent-1-yne) acs.org | Pd catalyst, Arylboronic acids | 10-aryl-substituted pyrrolo[1,2-b]isoquinolinones | Derivatization of bioactive scaffolds. acs.org |

Cycloaddition Reactions and Annulations

Synthesis of Bioactive Molecule Precursors

The functional handles on this compound and its related structures make them ideal starting points for the synthesis of molecules with significant biological activity.

This class of compounds serves as a precursor for synthesizing complex organic molecules with potential pharmaceutical applications. smolecule.com The pyrrolo[1,2-b]isoquinolin-5(1H)-one framework, constructed using a derivative of 5-chloropent-1-yne, is the central core of several bioactive compounds. acs.org This includes the aromathecins, a family of topoisomerase I inhibitors that are promising chemotherapeutic agents for cancer treatment. acs.org The methodology has been directly applied to the total synthesis of a reported topoisomerase I inhibitor and the formal synthesis of rosettacin. acs.org

Compounds like this compound are valuable intermediates in the agrochemical industry. smolecule.comguidechem.com A prominent application is in the synthesis of insect sex pheromones, which are used in pest management strategies. The Fe-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with octylmagnesium bromide is a pivotal step in a stereoselective process to prepare (4E)-tridec-4-en-1-yl acetate (B1210297), the sex pheromone of the tomato pinworm (Keiferia lycopersicella). researchgate.net Similarly, the sex pheromone of the moth Stathmopoda masinissa was synthesized via Pd-catalyzed cross-coupling using the same chloro-ester precursor. researchgate.net

The utility of these chlorinated C5 building blocks extends to the synthesis of various natural products. Beyond the insect pheromones mentioned previously, which are themselves natural products, related synthetic strategies are used to access other classes of compounds. For example, the synthesis of falcarinol, a polyacetylenic natural product, relies on the functionalization of related small molecule building blocks. researchgate.net The successful application of annulation and cross-coupling strategies to create complex heterocyclic and carbocyclic systems demonstrates the potential for these precursors in the total synthesis of a wide range of natural products. acs.orgacs.org

| Bioactive Target | Precursor/Derivative | Synthetic Strategy | Significance |

| Topoisomerase I Inhibitors | 5-chloropent-1-yne derivative acs.org | Transannular amidohalogenation/annulation | Access to anticancer therapeutic scaffolds. acs.org |

| Rosettacin (formal synthesis) | 5-chloropent-1-yne derivative acs.org | Transannular amidohalogenation/annulation | Synthesis of a complex natural product. acs.org |

| Tomato Pinworm Pheromone | Ethyl (4E)-5-chloropent-4-enoate researchgate.net | Fe-catalyzed cross-coupling | Agrochemical for pest management. researchgate.net |

| Stathmopoda masinissa Pheromone | Ethyl (4E)-5-chloropent-4-enoate researchgate.net | Pd-catalyzed cross-coupling | Agrochemical for pest management. researchgate.net |

| Falcarinol | Related acetylenic building blocks researchgate.net | Alternate functionalization of bis-trimethylsilylbutadiyne | Synthesis of a bioactive polyacetylene. researchgate.net |

Advanced Characterization Techniques in Mechanistic and Synthetic Studies

Spectroscopic Methods for Structure Elucidation and Reaction Monitoring

Spectroscopic techniques provide detailed information about the molecular structure and electronic environment of 5-chloropent-1-en-3-one and its intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.

For the 5-chloropent-1-en-yl moiety in this related compound, the following ¹H and ¹³C NMR data were reported, which can be used to infer the spectral characteristics of this compound. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for the 5-chloropent-1-en-yl Moiety in a Related Compound rsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H₂C=C | 4.7 (d), 4.2 (d) | 85.8 |

| C=C | - | 159.7 |

| -CH₂- | 2.50 (t) | 29.5 |

| -CH₂Cl | 3.70 (t) | 43.9 |

| C=O | - | - |

Data is for 1-((5-chloropent-1-en-2-yl)oxy)pyrrolidine-2,5-dione and serves as an illustrative example.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to see signals for the vinyl protons (H₂C=CH-), the methylene (B1212753) group adjacent to the ketone, and the methylene group attached to the chlorine atom. The chemical shifts and coupling constants of these signals would be diagnostic for the specific isomer and conformation of the molecule. For example, a study on the synthesis of 5-chloropent-3-en-2-one, an isomer of the target compound, relied on ¹H-NMR data for structural confirmation. metu.edu.tr

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. In the context of this compound, MS is crucial for confirming the identity of the product and any intermediates or byproducts. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. rsc.org

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and another peak at [M+2]⁺ with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns in the mass spectrum can also provide structural information. For example, cleavage of the C-C bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.

Gas chromatography-mass spectrometry (GC-MS) is particularly useful for analyzing the components of a reaction mixture, allowing for both separation and identification of volatile compounds. metu.edu.trrsc.org This technique is invaluable for monitoring the progress of a reaction, identifying impurities, and confirming the purity of the final product.

Table 2: Key Physicochemical Properties of this compound Relevant to MS Analysis

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇ClO | nih.govchemspider.comalfa-chemistry.com |

| Molecular Weight | 118.56 g/mol | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Chromatographic Techniques for Reaction Monitoring and Product Purification

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures. The choice of technique depends on the scale of the synthesis and the properties of the compounds involved.

Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product. This technique is often used to determine the optimal reaction time and to screen for suitable conditions for larger-scale purification. The purification of a related compound, 5-chloropent-3-en-1-yne, was monitored by TLC.

For the purification of this compound, column chromatography is a standard and effective method. acs.org In this technique, a solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture at different rates, leading to their separation. The choice of eluent is critical for achieving good separation and is often guided by preliminary TLC analysis. For instance, a derivative of 5-chloropent-1-en-3-ol was purified using column chromatography with a mixture of ethyl acetate (B1210297) and hexanes as the eluent. acs.org

High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative purposes. Analytically, it can be used to determine the purity of the final product with high precision. Preparative HPLC can be used for the purification of small to medium quantities of the compound, often yielding very high purity. Chiral HPLC has been used to separate enantiomers of related compounds. acs.org

Table 3: Chromatographic Methods Used in the Synthesis and Purification of Related Compounds

| Technique | Application | Eluent/Stationary Phase Example | Reference |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Hexane:Ethyl Acetate (9:1) on Silica Gel | |

| Column Chromatography | Product Purification | 3% Ethyl Acetate in Hexanes on Silica Gel | acs.org |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions. These calculations can provide detailed insights into the mechanisms, transition states, and intermediates involved in the transformations of 5-chloropent-1-en-3-one.

Elucidation of Transition States and Reactive Intermediates

The reactivity of this compound is dictated by its multiple functional groups. Computational studies on analogous systems have shed light on the likely transition states and reactive intermediates.

One probable reaction pathway for this compound is the intramolecular elimination of HCl. Theoretical studies on the gas-phase elimination kinetics of similar chloroketones, such as 5-chloropentan-2-one, have suggested a mechanism involving anchimeric assistance from the carbonyl group. It is proposed that the reaction proceeds through a five-membered cyclic transition state where the carbonyl oxygen interacts with the carbon atom bearing the chlorine. This neighboring group participation facilitates the polarization of the C-Cl bond, leading to the elimination of HCl and the formation of a cyclic or unsaturated ketone. Similar computational analysis on this compound could validate this pathway and provide precise geometries of the transition state.

Another key reaction is the Michael addition , a conjugate addition of a nucleophile to the β-carbon of the enone system. wikipedia.org Computational modeling can elucidate the transition states for the attack of various nucleophiles. For instance, the addition of an enolate to the double bond would proceed through a transition state where the nucleophile approaches the β-carbon, with the negative charge being delocalized over the enone system.

Furthermore, reactions involving the carbonyl group, such as nucleophilic addition , can be modeled. The initial step in acid-catalyzed reactions is often the protonation of the carbonyl oxygen. DFT calculations performed on the structurally related 5,5,5-trichloropent-3-en-2-one in the presence of a Brønsted superacid (CF3SO3H) have shown that the O-protonated form is a key reactive intermediate. mdpi.com Similar calculations for this compound would likely reveal a similar O-protonated intermediate, which would be a precursor for subsequent reactions like hydroarylation. mdpi.com

| Reaction Type | Proposed Intermediate/Transition State | Supporting Evidence from Analogous Systems |

| Intramolecular HCl Elimination | Five-membered cyclic transition state | Theoretical study on 5-chloropentan-2-one |

| Michael Addition | Acyclic transition state with nucleophile attack at β-carbon | General mechanism for α,β-unsaturated ketones wikipedia.org |

| Acid-Catalyzed Addition | O-protonated enone | DFT calculations on 5,5,5-trichloropent-3-en-2-one mdpi.com |

Energetic Profiles of Transformations

The energetic profiles of these potential transformations can be calculated to determine the feasibility and selectivity of different reaction pathways. These profiles map the energy of the system as it progresses from reactants to products, passing through transition states and intermediates.

For the intramolecular HCl elimination , computational studies on analogous chloroketones have calculated the activation energies, which are crucial for understanding the reaction kinetics. By calculating the Gibbs free energy of activation (ΔG‡), the rate-determining step of the reaction can be identified.

In the case of Michael additions , the energetic profile would reveal the relative energies of the 1,2-addition (to the carbonyl) versus the 1,4-addition (conjugate addition) products. For many α,β-unsaturated ketones, the 1,4-addition is thermodynamically favored. Computational chemistry can quantify this preference for this compound.

| Transformation | Key Energetic Parameter | Expected Insight |

| Intramolecular HCl Elimination | Activation Energy (ΔG‡) | Feasibility and rate of the elimination reaction. |

| Michael Addition | Reaction Free Energy (ΔG) | Thermodynamic preference for 1,2- vs. 1,4-addition. |

| Acid-Catalyzed Addition | Protonation Energy & Activation Barriers | Identification of the most reactive site and the favored reaction pathway. |

Molecular Dynamics Simulations in Reaction Environments

While quantum chemical calculations are excellent for studying individual molecules and reaction steps, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase, such as in a solvent or in the presence of other reactants. MD simulations model the movement of atoms over time, allowing for the study of dynamic processes.

For reactions of this compound in solution, MD simulations can be used to understand the role of the solvent in stabilizing intermediates and transition states. For example, the solvent shell around the molecule can influence the accessibility of the reactive sites to nucleophiles or electrophiles.

MD simulations can also be employed to study the conformational flexibility of this compound. The molecule can exist in different conformations due to rotation around its single bonds, and these conformations may have different reactivities. MD can help identify the most stable conformations and the energy barriers for interconversion between them.

Mechanistic Predictions and Validation

The ultimate goal of these computational studies is to make accurate predictions about the reaction mechanisms of this compound, which can then be validated by experimental results. For instance, if computational models predict a specific stereochemical outcome for a reaction, this can be tested in the laboratory.

The study on 5,5,5-trichloropent-3-en-2-one provides a good example of this synergy between computation and experiment. mdpi.com The experimentally observed formation of 3-methyl-1-trichloromethylindenes from the reaction with arenes was rationalized by a plausible reaction mechanism supported by DFT calculations, which identified the key O-protonated intermediate. mdpi.com

For this compound, computational predictions regarding the regioselectivity of nucleophilic attack (e.g., at the carbonyl carbon, the β-carbon, or the carbon bearing the chlorine) could guide synthetic chemists in choosing the appropriate reaction conditions to obtain a desired product. The combination of theoretical predictions and experimental validation is a powerful approach for advancing the understanding and application of this versatile chemical compound.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity

The presence of multiple reactive sites in 5-chloropent-1-en-3-one presents a significant challenge and opportunity for catalytic control. Future research will likely focus on the development of sophisticated catalytic systems to achieve high levels of chemo-, regio-, and stereoselectivity in its transformations.

A key area of development will be in catalytic asymmetric synthesis to access chiral molecules. While organocatalysis has shown promise in the asymmetric functionalization of α,β-unsaturated ketones, specific applications to this compound are still nascent. beilstein-journals.orgmdpi.com Future work could involve the design of chiral catalysts, such as proline derivatives or chiral amines, to control the stereochemistry of conjugate addition reactions, leading to the synthesis of enantioenriched products. beilstein-journals.orgmdpi.com Furthermore, the development of catalytic systems for the enantioselective α-functionalization of ketones could be adapted for this substrate. frontiersin.orgnih.gov

Another promising frontier is the use of metal-based catalysts for selective transformations. For instance, iron-catalyzed cross-coupling reactions have been successfully employed for precursors like ethyl (4E)-5-chloropent-4-enoate, suggesting that similar strategies could be developed for this compound to form new carbon-carbon bonds at the chlorinated carbon. researchgate.net Additionally, catalytic asymmetric haloetherification of enones using chiral metal complexes of N,N'-dioxides presents a potential route to chiral cyclic ethers from similar substrates. acs.org The exploration of hemoprotein biocatalysts, which have been used in the cyclopropanation of 5-chloropent-1-ene, could also be extended to reactions involving this compound, offering a biocatalytic approach to novel structures. researchgate.net

The following table summarizes potential catalytic systems and their expected outcomes for this compound:

| Catalytic System | Target Selectivity | Potential Products |

| Chiral Organocatalysts (e.g., Proline derivatives) | Enantioselective conjugate addition | Chiral β-substituted ketones |

| Chiral Metal Complexes (e.g., Fe(III), Ce(III)) | Enantioselective haloetherification | Chiral cyclic ethers |

| Iron-based Cross-Coupling Catalysts | Regioselective C-C bond formation | α,β-unsaturated ketones with novel substituents |

| Hemoprotein Biocatalysts | Diastereo- and enantioselective reactions | Chiral cyclopropyl (B3062369) ketones or other functionalized products |

Integration into Flow Chemistry Platforms for Scalable Synthesis

The inherent reactivity and potential hazards associated with intermediates like this compound make its synthesis and subsequent transformations ideal for flow chemistry platforms . Continuous flow processing offers significant advantages in terms of safety, scalability, and process control. nih.govrsc.org

Future research should focus on developing a continuous flow process for the synthesis of this compound itself. This would enable the on-demand generation of this reactive intermediate, minimizing the need for storage and handling of potentially unstable material. nih.gov The development of multistep continuous flow systems for the synthesis of α-halo ketones from N-protected amino acids serves as a blueprint for what could be achieved. nih.gov Such a process would involve the precise control of reaction parameters like temperature, pressure, and residence time to optimize yield and purity. uni-muenchen.deuniba.it

The benefits of integrating this compound synthesis into flow chemistry are summarized below:

| Feature of Flow Chemistry | Benefit for this compound Synthesis |

| Enhanced Safety | Minimized handling and storage of a reactive compound. |

| Improved Scalability | Facile transition from laboratory-scale to industrial production. |

| Precise Process Control | Optimization of reaction conditions for higher yield and purity. |

| Telescoped Reactions | Streamlined synthesis of complex molecules in a continuous manner. |

Exploration of Undiscovered Reactivity Modes and Transformations

The unique combination of functional groups in this compound suggests the potential for undiscovered reactivity modes and transformations . While its behavior as a Michael acceptor and an alkylating agent is established, more exotic reaction pathways may be accessible under specific conditions.

One area for exploration is the tandem or cascade reactions that utilize both the enone and the chloroalkyl functionalities in a single synthetic operation. For instance, a nucleophilic attack at the β-position could be followed by an intramolecular cyclization involving the chloride as a leaving group, leading to the formation of cyclic or spirocyclic structures. The reactivity of α,β-unsaturated ketones in such cascade reactions has been demonstrated in the synthesis of complex heterocyclic systems like chromenes and thiochromenes. beilstein-journals.org

The potential for radical-mediated reactions also warrants investigation. The chloro-substituted carbon could serve as a handle for radical generation, which could then participate in various C-C bond-forming reactions. A versatile strategy for the α-substitution of enones through radical intermediates has been described, which could be adapted for this compound. researchgate.net

Furthermore, the interaction of this compound with highly reactive species like diazo compounds could lead to novel transformations. The use of diazo compounds in cyclopropanation and other reactions catalyzed by metalloporphyrins is a burgeoning field, and applying these methods to this compound could yield interesting and synthetically useful products. semanticscholar.org The reactivity of the carbonyl group itself should not be overlooked; for example, its reaction with organometallic reagents under specific conditions could lead to unexpected addition or rearrangement products.

Sustainable Synthesis and Environmental Considerations in Production

In line with the growing importance of green chemistry , future research must address the sustainable synthesis and environmental impact of producing and using this compound. chemistryjournals.netroyalsocietypublishing.orgnumberanalytics.com

A primary focus should be the development of greener synthetic routes to the compound itself. This includes the use of less hazardous reagents and solvents. For instance, replacing traditional chlorinating agents with greener alternatives like trichloroisocyanuric acid (TCCA) could significantly reduce the environmental footprint of the synthesis. researchgate.net The byproduct of TCCA, cyanuric acid, can be recycled, further enhancing the sustainability of the process. researchgate.net The use of water as a solvent, where feasible, would also be a significant step towards a more environmentally benign process. chemistryjournals.net

Another key aspect is the principle of atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com Future synthetic strategies should be designed to minimize the generation of waste. Catalytic approaches, as discussed in section 7.1, are inherently more atom-economical than stoichiometric reactions.

Key considerations for the sustainable production of this compound are outlined below:

| Green Chemistry Principle | Application to this compound |

| Use of Safer Reagents | Employing greener chlorinating agents like TCCA. |

| Use of Safer Solvents | Exploring water or other environmentally benign solvents. |

| Atom Economy | Designing catalytic reactions to minimize waste. |

| Lifecycle Assessment | Evaluating the environmental impact and biodegradability. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.